Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-
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Overview
Description
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- is a chemical compound with the molecular formula C16H11N3O2. This compound is characterized by the presence of a benzonitrile group attached to a 4-(5-methoxy-2-pyridinyl)-2-oxazolyl moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzonitrile with 4-(5-methoxy-2-pyridinyl)-2-oxazole under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cuprous cyanide or sodium cyanide. The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, can also be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 4-methoxy-
- Benzonitrile, 3,4,5-trimethoxy-
- Omeprazole (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole)
Uniqueness
Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 5-methoxy-2-pyridinyl and 2-oxazolyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
502422-44-8 |
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Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-[4-(5-methoxypyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H11N3O2/c1-20-13-5-6-14(18-9-13)15-10-21-16(19-15)12-4-2-3-11(7-12)8-17/h2-7,9-10H,1H3 |
InChI Key |
WOTTVHZQQOFUGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=COC(=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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